molecular formula C19H16ClN3O4 B2679811 methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 899972-11-3

methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Número de catálogo: B2679811
Número CAS: 899972-11-3
Peso molecular: 385.8
Clave InChI: HLPVAKRLLIGAGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a naphthyridine derivative characterized by a 1,8-naphthyridine core substituted with a methyl ester at position 3, a 7-methyl group, and a carbamoylmethyl moiety at position 1 linked to a 2-chlorophenyl group. Its synthesis typically involves Gould–Jacobs cyclization followed by N-alkylation and coupling reactions, as outlined in , yielding intermediates that are further functionalized with halogenated aryl groups .

Propiedades

IUPAC Name

methyl 1-[2-(2-chloroanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-11-7-8-12-17(25)13(19(26)27-2)9-23(18(12)21-11)10-16(24)22-15-6-4-3-5-14(15)20/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPVAKRLLIGAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the carbamoyl and chlorophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthyridine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.

Aplicaciones Científicas De Investigación

Methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at positions 1, 3, and 7 of the naphthyridine core. Key comparisons include:

Compound Substituents Key Functional Groups Biological Activity Reference
Methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 1: Carbamoylmethyl (2-chlorophenyl); 3: Methyl ester; 7: Methyl Ester, amide, halogenated aryl Under investigation (antimicrobial/anticancer)
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3) 1: 4-Chlorobenzyl; 3: Amide (3-chlorophenyl); 7: Unsubstituted Amide, halogenated aryl Antihistaminic activity (in vivo studies)
1-Benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5b2) 1: Benzyl; 3: Amide (2-chlorophenyl); 7: Unsubstituted Amide, halogenated aryl Not reported
Ethyl 1-Ethyl-7-Methyl-4-Oxo-1,4-Dihydro[1,8]Naphthyridine-3-Carboxylate 1: Ethyl; 3: Ethyl ester; 7: Methyl Ester, alkyl Intermediate for brominated derivatives
7-Chloro-6-Fluoro-1-(4-Fluorophenyl)-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylic Acid 1: 4-Fluorophenyl; 3: Carboxylic acid; 6: Fluoro; 7: Chloro Carboxylic acid, halogenated aryl Anticancer intermediate
Nalidixic Acid Organotin Derivatives 1: Ethyl; 3: Carboxylic acid; 7: Methyl Carboxylic acid, organotin complexes Antifungal/antibacterial activities

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • The target compound exhibits C=O stretches for ester (1686 cm⁻¹) and amide (1651 cm⁻¹), similar to 5a3 and 5b2 .
    • Carboxylic acid derivatives (e.g., 7-chloro-6-fluoro analogue) show broader O–H stretches (~2500–3000 cm⁻¹) .
  • 1H NMR :
    • Aromatic protons in the target compound appear at δ 7.14–8.53 ppm, comparable to 5a3 (δ 7.24–7.97 ppm) .
    • Methyl ester groups resonate as singlets near δ 3.85 ppm .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Position 1 : Alkyl/aryl groups (e.g., benzyl, carbamoylmethyl) influence lipophilicity and membrane permeability. Bulky substituents (e.g., 4-chlorobenzyl) may reduce bioavailability .
  • Position 3 : Ester vs. carboxylic acid groups affect metabolic stability. Carboxylic acids are prone to glucuronidation, while esters act as prodrugs .
  • Halogenation : Chloro/fluoro substituents enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Actividad Biológica

Overview

Methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine derivative class. This compound has attracted attention for its potential biological activities, including antihistaminic properties and effects on gastric acid secretion. Its unique structure combines a naphthyridine core with a carbamoyl and chlorophenyl moiety, which may contribute to its diverse biological effects.

The synthesis of this compound typically involves multi-step organic reactions, starting from the naphthyridine core. Common methods include:

  • Preparation of Naphthyridine Core : The initial step often involves the synthesis of the naphthyridine framework.
  • Introduction of Functional Groups : Subsequent reactions introduce the carbamoyl and chlorophenyl groups under controlled conditions using specific catalysts and solvents.

The compound's chemical reactivity includes oxidation, reduction, and nucleophilic substitution, allowing for modifications that can enhance its biological activity.

Antihistaminic Activity

Research has demonstrated that derivatives of 1,8-naphthyridine-3-carboxylic acid exhibit significant antihistaminic activity. In a study evaluating various derivatives on guinea pig trachea, certain compounds showed comparable efficacy to standard antihistamines like chlorpheniramine . This suggests that this compound may also possess similar properties.

Gastric Acid Secretion Inhibition

Another area of interest is the compound's effect on gastric acid secretion. Studies involving 2-oxo-1,8-naphthyridine derivatives indicated potent gastric antisecretory properties in animal models. For instance, certain derivatives were found to lower total acid output significantly in pyloric-ligated rats . This suggests a potential therapeutic application for conditions related to excessive gastric acid production.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in histamine signaling and gastric acid regulation. Further studies are required to clarify these pathways and identify potential molecular targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with other naphthyridine derivatives:

Compound TypeActivityReference
Naphthyridine DerivativesAntihistaminic and antisecretory
Carbamoyl DerivativesVariable biological activities
Chlorophenyl DerivativesPotentially similar effects

This table highlights how this compound stands out due to its specific combination of functional groups and resultant activities.

Case Studies

Several studies have explored the biological activities of related compounds:

  • In Vivo Studies : Research involving guinea pigs demonstrated that certain naphthyridine derivatives effectively inhibited histamine-induced contractions in tracheal tissues.
  • Gastric Secretion Trials : Pyloric-ligated rat models showed that specific naphthyridine derivatives significantly reduced gastric acid secretion compared to control groups.

These case studies reinforce the potential therapeutic applications of this compound in treating allergic reactions and gastric disorders.

Q & A

Basic: What are the critical synthetic steps for preparing methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate?

Answer:
The synthesis involves:

Naphthyridine Core Formation : Cyclization of substituted pyridine derivatives under reflux conditions with catalysts like acetic acid or phosphoryl chloride .

Functionalization : Introduction of the 2-chlorophenylcarbamoylmethyl group via nucleophilic substitution or amide coupling (e.g., using EDC/HOBt in DMF) .

Esterification : Methylation of the carboxylic acid moiety using dimethyl sulfate or methanol/H2SO4 .
Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane) and validated by <sup>1</sup>H NMR .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7.2–9.2 ppm) and carbonyl groups (δ 165–170 ppm). For example, the 4-oxo group appears as a singlet near δ 8.5 ppm .
  • IR Spectroscopy : Confirm C=O stretches (amide: ~1650 cm<sup>-1</sup>; keto: ~1685 cm<sup>-1</sup>) and C-Cl bonds (~737 cm<sup>-1</sup>) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~440 for C22H15Cl2N3O2) and fragmentation patterns validate the structure .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:

  • Temperature Control : Maintain reflux temperatures (±2°C) during cyclization to avoid side products .
  • Catalyst Screening : Test Pd(OAc)2 or CuI for coupling steps to enhance efficiency .
  • Solvent Optimization : Use DMF for amide bond formation (yield >70%) or switch to THF for moisture-sensitive steps .
  • Purity Assurance : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to achieve >95% purity .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this naphthyridine derivative?

Answer:

Substituent Variation : Replace the 2-chlorophenyl group with fluorophenyl or methyl groups to assess electronic effects on bioactivity .

Backbone Modifications : Synthesize analogs with ethyl or cyclopropyl substituents at the 1-position to study steric impacts .

Activity Profiling : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus) to correlate structural changes with potency .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardized Assays : Re-evaluate IC50 values using uniform protocols (e.g., MTT assay with 48-hour incubation) .
  • Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent interference .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific variability .

Advanced: What in silico approaches predict the compound’s mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with topoisomerase II (PDB ID: 1ZXM) or bacterial gyrase .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration .

Basic: What are the solubility and stability profiles under experimental conditions?

Answer:

PropertyConditionValue/Behavior
SolubilityDMSO, DMAC>10 mg/mL
StabilityAqueous buffer (pH 7.4)Degrades <5% in 24h
Light SensitivityAmber vials, 4°CStable for 1 month

Advanced: How to design analogs with improved pharmacokinetics?

Answer:

  • Bioisosteric Replacement : Substitute the methyl ester with a sodium carboxylate to enhance water solubility (e.g., sodium 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate) .
  • Pro-drug Synthesis : Attach a hydrolyzable group (e.g., pivaloyloxymethyl) to the carboxamide for controlled release .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated oxidation .

Advanced: How to validate target interactions experimentally?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzymes (e.g., EGFR kinase) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
  • Knockdown Studies : Use siRNA to silence putative targets (e.g., topoisomerases) and assess loss of compound efficacy .

Basic: What are the primary biological targets and associated pathways?

Answer:

  • Anticancer Activity : Inhibits topoisomerase II (IC50 ~2.5 µM) and induces apoptosis via caspase-3 activation .
  • Antimicrobial Action : Targets DNA gyrase in E. coli (MIC ~8 µg/mL) .
  • Anti-inflammatory Effects : Suppresses COX-2 expression in RAW 264.7 macrophages (50% inhibition at 10 µM) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.